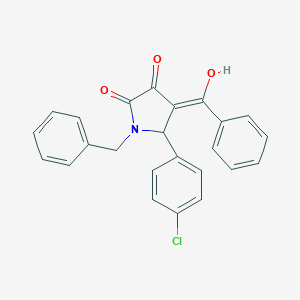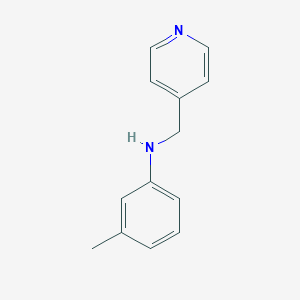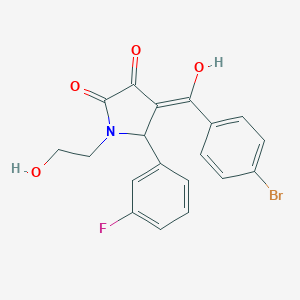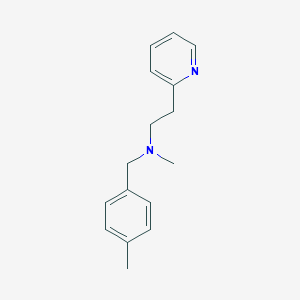![molecular formula C19H21BrFN3O B248910 N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248910.png)
N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide, also known as BFPPI, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields of research. BFPPI is a piperazine derivative and is structurally similar to other compounds that have been used as antipsychotic drugs. However, BFPPI has not been approved for human use and is only being studied for its potential therapeutic benefits.
Mécanisme D'action
N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide acts as an antagonist at various neurotransmitter receptors in the brain, including the dopamine D2 receptor, the serotonin 5-HT1A receptor, and the adrenergic α1 receptor. By blocking these receptors, N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide may modulate the activity of certain neurotransmitters and produce therapeutic effects.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been found to increase the release of certain neurotransmitters, such as dopamine and serotonin, in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide in lab experiments is that it is a highly selective antagonist for certain neurotransmitter receptors, which allows for more specific modulation of neurotransmitter activity. However, one limitation is that N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has not been extensively studied in humans and its safety and efficacy have not been established.
Orientations Futures
There are several potential future directions for research involving N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide. One area of interest is studying the effects of N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide on other neurotransmitter systems in the brain. Another potential direction is investigating the potential use of N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to establish the safety and efficacy of N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide for human use.
Méthodes De Synthèse
N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide can be synthesized through a multi-step process that involves the reaction of 4-bromobenzaldehyde with 2-fluoroaniline to produce 4-bromo-2-fluoroaniline. This intermediate is then reacted with 1-(3-chloropropyl)-piperazine to yield N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide.
Applications De Recherche Scientifique
N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been studied for its potential applications in the treatment of various neurological disorders such as schizophrenia, depression, and anxiety. It has also been investigated for its potential use as a tool in neuroscience research to study the function of certain neurotransmitter receptors in the brain.
Propriétés
Nom du produit |
N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide |
|---|---|
Formule moléculaire |
C19H21BrFN3O |
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C19H21BrFN3O/c20-15-5-7-16(8-6-15)22-19(25)9-10-23-11-13-24(14-12-23)18-4-2-1-3-17(18)21/h1-8H,9-14H2,(H,22,25) |
Clé InChI |
IINNOWQMMDWMMI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3F |
SMILES canonique |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Benzoyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B248837.png)
![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B248841.png)





![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B248850.png)

